Adomeglivant, (+)-
CAS No.: 872260-19-0
Cat. No.: VC0517295
Molecular Formula: C32H36F3NO4
Molecular Weight: 555.64
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872260-19-0 |
|---|---|
| Molecular Formula | C32H36F3NO4 |
| Molecular Weight | 555.64 |
| IUPAC Name | beta-Alanine, N-(4-((1R)-1-((4'-(1,1-dimethylethyl)-2,6-dimethyl(1,1'-biphenyl)-4-yl)oxy)-4,4,4-trifluorobutyl)benzoyl)- |
| Standard InChI | 1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m1/s1 |
| Standard InChI Key | FASLTMSUPQDLIB-HHHXNRCGSA-N |
| SMILES | Cc1cc(O[C@H](CCC(F)(F)F)c2ccc(cc2)C(=O)NCCC(=O)O)cc(C)c1c3ccc(cc3)C(C)(C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Physical and Chemical Properties
Adomeglivant, (+)- exhibits specific physicochemical properties that influence its pharmacological behavior and drug development potential.
| Property | Value |
|---|---|
| Molecular Formula | C32H36F3NO4 |
| Molecular Weight | 555.6277 g/mol |
| CAS Number | 872260-19-0 |
| UNII | RIM88PH2RA |
| Stereochemistry | Absolute |
| Defined Stereocenters | 1/1 |
| Optical Activity | Unspecified |
| Charge | 0 |
The compound is the pure enantiomer of racemic adomeglivant (CAS: 872260-47-4) . The presence of a chiral center with (R) configuration distinguishes it from the racemic mixture and may contribute to its specific pharmacological profile.
Pharmacological Profile
Mechanism of Action
Adomeglivant functions as a glucagon receptor antagonist, blocking the binding of glucagon to its receptor and thereby preventing the hormone's hyperglycemic effects. Glucagon signaling plays an essential role in maintaining glucose homeostasis in vivo, as demonstrated by intraislet glucagon signaling studies . By interrupting glucagon action, adomeglivant reduces hepatic glucose production, which contributes significantly to elevated blood glucose levels in type 2 diabetes.
The binding potency of adomeglivant to the glucagon receptor is remarkable, with a Ki value of 6.66 nM, indicating high-affinity binding and potent antagonistic activity . This pharmacological profile made it a promising candidate for diabetes therapy.
Pharmacokinetic Properties
Adomeglivant, (+)- demonstrates favorable pharmacokinetic properties that supported its development as an oral, once-daily treatment for type 2 diabetes. Clinical studies have provided detailed pharmacokinetic parameters at various dosage levels.
| Parameter | 30 mg Dose | 100 mg Dose | 500 mg Dose |
|---|---|---|---|
| Cmax (ng/mL) | 1,160 | 3,900 | 15,200 |
| AUC (ng × h/mL) | 97,900 | 333,000 | 1,410,000 |
| T1/2 (h) | 58.6 | 56.8 | 57.9 |
These values were obtained from studies in healthy adult volunteers under fasted conditions . The notably long half-life of approximately 57-59 hours supported a once-daily dosing regimen, which is advantageous for patient compliance.
The pharmacokinetic profile demonstrates dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), suggesting predictable dose-exposure relationships that are beneficial for clinical dosing strategies.
Clinical Development
Early Clinical Studies
The clinical evaluation of adomeglivant was conducted in a systematic approach, beginning with dose-escalation studies. Initial investigations involved both healthy subjects (n=23) and patients with type 2 diabetes (n=9) in single-dose studies, followed by a 28-day multiple-dose study in 47 patients with type 2 diabetes .
The multiple-dose study examined doses of 5, 30, 60, and 90 mg administered once daily. Comprehensive safety, tolerability, pharmacokinetic, and pharmacodynamic assessments were conducted throughout these trials to evaluate the compound's therapeutic potential and safety profile .
Efficacy Findings
Adomeglivant demonstrated significant glucose-lowering efficacy in clinical trials. The 28-day treatment study showed substantial reductions in both fasting and postprandial glucose levels. Specifically, fasting serum glucose was reduced by approximately 1.25 mmol/L by day 28 of treatment .
This glucose-lowering effect was observed across multiple dose levels, with minimal risk of hypoglycemia—a significant advantage over many existing diabetes therapies. The efficacy data supported the theoretical basis for glucagon receptor antagonism as a viable approach to diabetes management.
Mechanism of Glucose Regulation
Comparative Positioning
As a glucagon receptor antagonist, adomeglivant represents an approach to diabetes management that differs from more common therapeutic strategies such as insulin sensitizers, secretagogues, or insulin replacement. By targeting glucagon signaling rather than insulin pathways, it offered potential advantages for patients with insulin resistance or those at risk of hypoglycemia with insulin-based therapies.
The development of adomeglivant illustrates the pharmaceutical industry's exploration of novel mechanisms to address the complex pathophysiology of type 2 diabetes, moving beyond traditional approaches focused primarily on insulin.
Development Status and Future Perspectives
Current Status
Despite promising efficacy results, Eli Lilly has discontinued the development of adomeglivant for the treatment of type 2 diabetes mellitus . This decision likely reflects the challenges in balancing glucose-lowering benefits against safety concerns related to liver enzyme elevations.
The compound had progressed to Phase II clinical trials, indicating that it had successfully passed initial human safety testing and showed preliminary evidence of efficacy, but further development was halted before advancing to larger Phase III studies .
Lessons for Drug Development
The development history of adomeglivant provides valuable insights for future diabetes drug development. It demonstrates the importance of monitoring liver function during clinical trials of novel antidiabetic agents and highlights the challenge of achieving an acceptable therapeutic window between efficacy and safety.
The identification of reversible aminotransferase elevations illustrates how safety biomarkers can influence development decisions, even when a compound shows promising therapeutic effects. This case study may inform risk assessment and monitoring strategies for similar compounds in development.
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